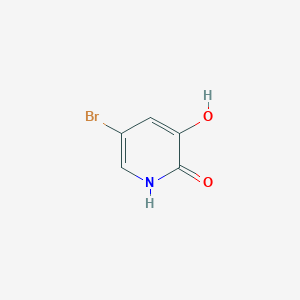

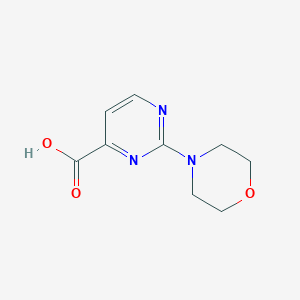

6-amino-3-iodo-5-nitro-1H-pyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including cyclocondensation reactions, as seen in the efficient synthesis of 6-nitro- and 6-amino-3H-imidazo[4,5-b]pyridines, which are potential adenosine deaminase inhibitors . Another example is the synthesis of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone, which was achieved by the selective oxidation of a nitroso group to a nitro group using tert-butyl hydroperoxide .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by various spectroscopic methods and X-ray diffraction analysis. For instance, the crystal structure of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone revealed two types of crystallographically independent molecules with slight geometrical differences . The presence of intramolecular N-H...O hydrogen bonds and intermolecular interactions such as N-H...N and N-H...O hydrogen bonds are common features in these compounds .

Chemical Reactions Analysis

The reactivity of these compounds often involves their functional groups, such as amino, nitro, and nitroso groups. For example, the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols lead to regio- and stereoselective addition reactions . The nitroso group in some compounds can be selectively oxidized to a nitro group, as seen in the synthesis of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of hydrogen bonding, as well as other intermolecular interactions, affects their solubility, stability, and crystalline properties. For example, the 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone is described as a crystalline substance, soluble in aromatic hydrocarbons, and resistant to air oxygen and moisture . The crystal packing can involve extensive hydrogen bonding networks, leading to different dimensionalities in the crystal structures .

Applications De Recherche Scientifique

-

- Imidazo[1,2-a]pyridines are common structural motifs in many significant heterocycles having application in medicinal chemistry .

- They are used in the design and synthesis of unreported heterocyclic scaffolds for therapeutic applications .

- Some established drugs, such as alpidem (anxiolytic), zolpidem (hypnotic, to treat insomnia), necopidem, saripidem (sedative and anxiolytic), zolimidine (anti-ulcer, used for treatment peptic ulcer), olprinone (to treat acute heart failure) and minodronic acid (to treat anxiety, heart failure, osteoporosis), contain the imidazo[1,2-a]pyridine core structure .

-

- Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents .

- They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- The development of these anti-TB compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Propriétés

IUPAC Name |

6-amino-3-iodo-5-nitro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN3O3/c6-2-1-3(9(11)12)4(7)8-5(2)10/h1H,(H3,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSCFDIDAMTMKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1[N+](=O)[O-])N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457355 |

Source

|

| Record name | 6-Amino-3-iodo-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-3-iodo-5-nitro-1H-pyridin-2-one | |

CAS RN |

642460-96-6 |

Source

|

| Record name | 6-Amino-3-iodo-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)